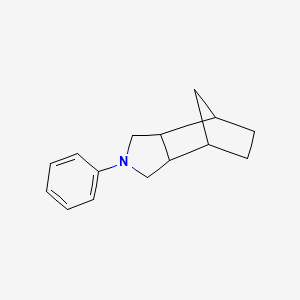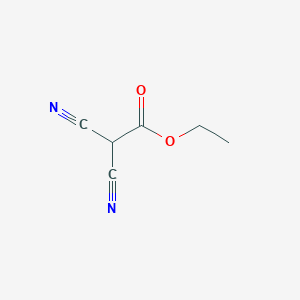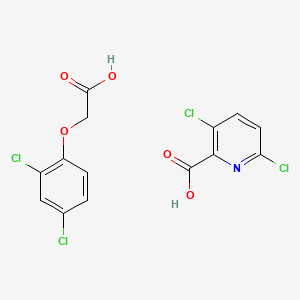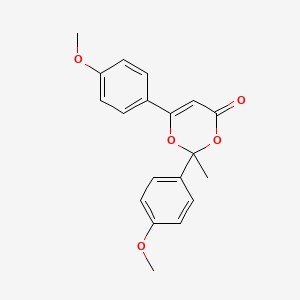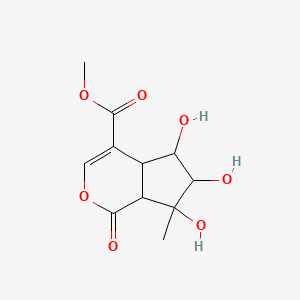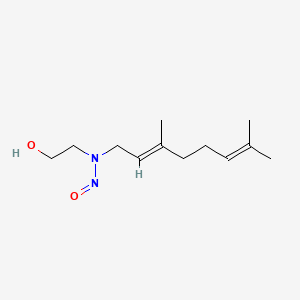![molecular formula C18H16ClN3 B14435096 1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine CAS No. 83008-58-6](/img/structure/B14435096.png)
1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine is an organic compound belonging to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications due to their vibrant colors and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine typically involves the diazotization of an aromatic amine followed by coupling with a naphthylamine derivative. The process begins with the diazotization of 2-chloroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N-ethylnaphthalen-2-amine in an alkaline medium to yield the desired azo compound .
Industrial Production Methods
Industrial production of azo compounds often involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pH, and reagent concentrations. Continuous flow reactors and automated systems are commonly used to ensure consistent product quality and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine has diverse applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine involves its interaction with biological molecules. The azo group can undergo reduction in vivo, leading to the formation of active metabolites that interact with cellular targets. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also act as an inhibitor of specific enzymes or pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(E)-(2-Methoxyphenyl)diazenyl]-N-ethylnaphthalen-2-amine
- 1-[(E)-(2-Bromophenyl)diazenyl]-N-ethylnaphthalen-2-amine
- 1-[(E)-(2-Iodophenyl)diazenyl]-N-ethylnaphthalen-2-amine
Uniqueness
1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine is unique due to the presence of the chloro substituent, which can influence its chemical reactivity and biological activity. The chloro group can enhance the compound’s stability and alter its interaction with biological targets compared to other similar compounds .
Propriétés
Numéro CAS |
83008-58-6 |
|---|---|
Formule moléculaire |
C18H16ClN3 |
Poids moléculaire |
309.8 g/mol |
Nom IUPAC |
1-[(2-chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine |
InChI |
InChI=1S/C18H16ClN3/c1-2-20-17-12-11-13-7-3-4-8-14(13)18(17)22-21-16-10-6-5-9-15(16)19/h3-12,20H,2H2,1H3 |
Clé InChI |
DMDCXTCQQQFXAV-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


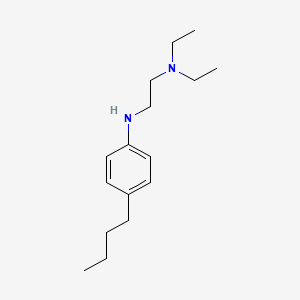
![2-(dimethylamino)-1-[9-(2-phenylethyl)-1,8-diazatetracyclo[8.6.1.02,7.014,17]heptadeca-2,4,6,10,12,14(17)-hexaen-8-yl]ethanone;oxalic acid](/img/structure/B14435016.png)
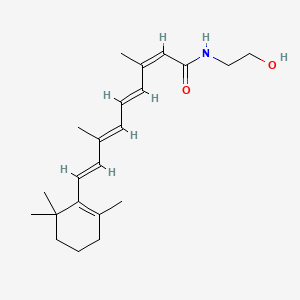
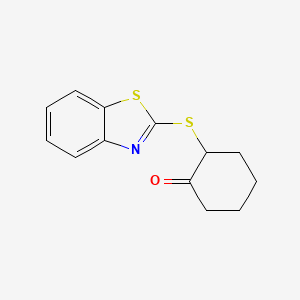
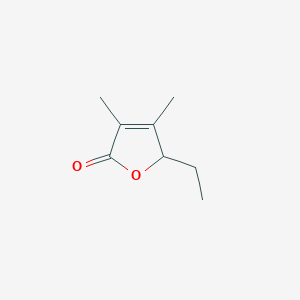
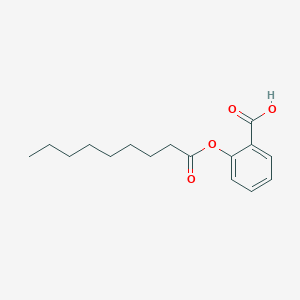
![3-Chloro-3-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)prop-2-enal](/img/structure/B14435043.png)
![Cyclohexanone, 2-[(trimethylsilyl)methyl]-](/img/structure/B14435062.png)
